1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine is synthesized in the endoplasmic reticulum-related sites . The synthesis involves the acylation of sphingosine or sphingolipids hydrolysis, or through the de novo pathway via dihydroceramide formation .
Industrial Production Methods: The industrial production of this compound involves the use of high-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem mass spectrometry for quantification .
Chemical Reactions Analysis
Types of Reactions: 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include lysosomal phospholipase A2 and glucosylceramide synthase .
Major Products Formed: The major products formed from these reactions include different types of ceramides and acylceramides .
Scientific Research Applications
1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine has several scientific research applications:
Mechanism of Action
1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine functions by maintaining water barrier homeostasis in the skin . It is synthesized in the endoplasmic reticulum-related sites and involves the acylation of sphingosine or sphingolipids hydrolysis . The deficiency of glucosylceramide synthase enzyme leads to the accumulation of O-acylceramides .
Comparison with Similar Compounds
Properties
Molecular Formula |
C53H101NO4 |
---|---|
Molecular Weight |
816.4 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H101NO4/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-53(57)58-49-50(51(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3)54-52(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27,43,46,50-51,55H,4-24,26,28-42,44-45,47-49H2,1-3H3,(H,54,56)/b27-25-,46-43+/t50-,51+/m0/s1 |
InChI Key |
FRBOSLBQGQIWQM-YXQBTRHCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC(=O)CCCCCCCC=CCCCCCCCC)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.